1-(4-Bromophenyl)propane-1,2-diamine
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Overview
Description
1-(4-Bromophenyl)propane-1,2-diamine is an organic compound that belongs to the class of aromatic diamines It consists of a propane backbone with two amine groups attached to the first and second carbon atoms, and a bromophenyl group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)propane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 1,2-dichloropropane with 4-bromoaniline in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Another method involves the reduction of 1-(4-bromophenyl)propane-1,2-dinitro compound using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This method provides a high yield of the desired diamine compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of high-pressure reactors and automated systems allows for precise control of reaction conditions, leading to consistent product quality. Additionally, the recycling of solvents and reagents can reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Amines or other reduced derivatives.
Substitution: Compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
1-(4-Bromophenyl)propane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)propane-1,2-diamine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the amine groups can form hydrogen bonds with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)propane-1,2-diamine: Similar structure but with a chlorine atom instead of a bromine atom.
1-(4-Fluorophenyl)propane-1,2-diamine: Similar structure but with a fluorine atom instead of a bromine atom.
1-(4-Methylphenyl)propane-1,2-diamine: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
1-(4-Bromophenyl)propane-1,2-diamine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogen or alkyl substituents. The bromine atom can also enhance the compound’s reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
1240529-15-0 |
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Molecular Formula |
C9H13BrN2 |
Molecular Weight |
229.12 g/mol |
IUPAC Name |
1-(4-bromophenyl)propane-1,2-diamine |
InChI |
InChI=1S/C9H13BrN2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,9H,11-12H2,1H3 |
InChI Key |
KPXSLYDRCRQFRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Br)N)N |
Origin of Product |
United States |
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